![molecular formula C26H26ClN3O3 B238192 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CPCA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3). CPCA has a unique chemical structure that makes it an attractive candidate for drug development and research.
作用機序
CPCA acts as a competitive inhibitor of protein kinases by binding to the ATP-binding pocket of the kinase domain. It prevents the phosphorylation of target proteins by blocking the transfer of phosphate groups from ATP to the target protein. CPCA has been shown to have a high affinity for 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and GSK3, making it a potent inhibitor of these kinases.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells. CPCA has also been shown to regulate glucose metabolism and insulin signaling in animal models. In addition, CPCA has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
CPCA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, making it a potent inhibitor. However, CPCA also has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on CPCA. One area of interest is the development of new cancer therapies based on the inhibition of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and other protein kinases. CPCA and other kinase inhibitors may also have potential for the treatment of inflammatory diseases and metabolic disorders. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPCA and to optimize its use in experimental settings.
合成法
The synthesis of CPCA involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-(4-methylbenzoyl)-1-piperazinecarboxylic acid, which is then coupled with 4-chloro-2-nitrophenol to form 4-(4-methylbenzoyl)-1-(4-chloro-2-nitrophenoxy)piperazine. The intermediate compound is then coupled with 2-chloro-N-(4-(4-(dimethylamino)phenyl)phenyl)acetamide to form the final product, CPCA.
科学的研究の応用
CPCA has been used extensively in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, GSK3, and other kinases involved in cell cycle regulation and signaling pathways. CPCA has been used to study the role of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in cancer cell proliferation and the development of new cancer therapies. It has also been used to study the role of GSK3 in the regulation of insulin signaling and glucose metabolism.
特性
製品名 |
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
分子式 |
C26H26ClN3O3 |
分子量 |
464 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)22-12-10-21(11-13-22)28-25(31)18-33-24-5-3-2-4-23(24)27/h2-13H,14-18H2,1H3,(H,28,31) |
InChIキー |
GOKJEFBYSJADTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
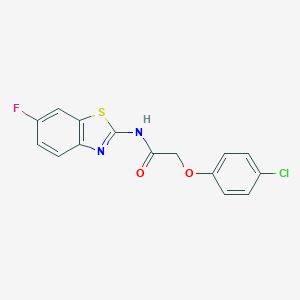
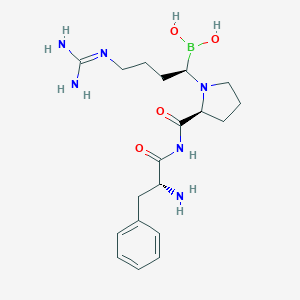
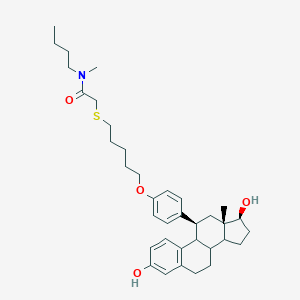
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
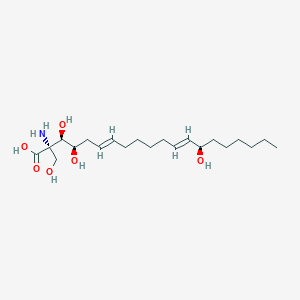
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
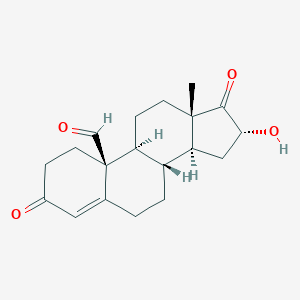
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)